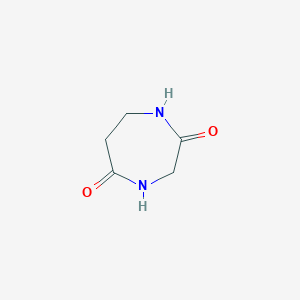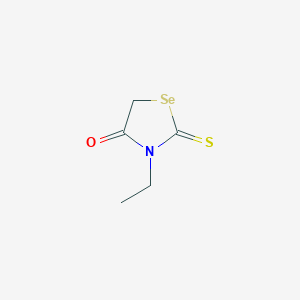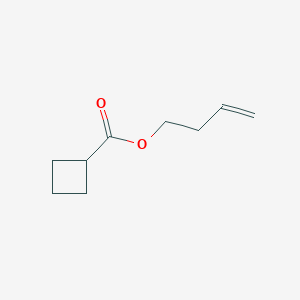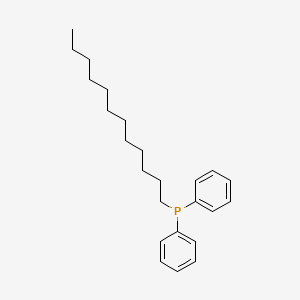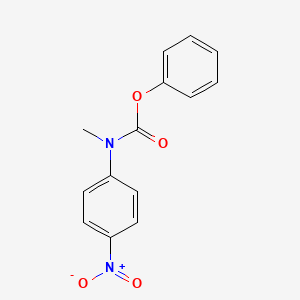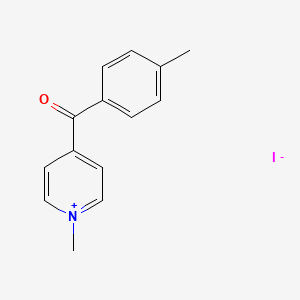
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring and a 4-methylbenzoyl group attached to the fourth position of the pyridine ring The iodide ion serves as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can be synthesized through a multi-step process. One common method involves the following steps:
N-Methylation of Pyridine: Pyridine is treated with methyl iodide to form 1-methylpyridin-1-ium iodide.
Friedel-Crafts Acylation: The resulting 1-methylpyridin-1-ium iodide undergoes Friedel-Crafts acylation with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions typically involve the use of halide salts or hydroxides in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-methyl-4-(4-methylbenzyl)pyridin-1-ium iodide.
Substitution: Formation of corresponding halide or hydroxide salts.
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Methylpyridin-1-ium iodide: Lacks the 4-methylbenzoyl group.
4-Methylbenzoylpyridine: Lacks the quaternary ammonium structure.
1-Methyl-4-phenylpyridin-1-ium iodide: Contains a phenyl group instead of a 4-methylbenzoyl group.
Uniqueness
1-Methyl-4-(4-methylbenzoyl)pyridin-1-ium iodide is unique due to the presence of both the quaternary ammonium structure and the 4-methylbenzoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
39795-42-1 |
|---|---|
Fórmula molecular |
C14H14INO |
Peso molecular |
339.17 g/mol |
Nombre IUPAC |
(4-methylphenyl)-(1-methylpyridin-1-ium-4-yl)methanone;iodide |
InChI |
InChI=1S/C14H14NO.HI/c1-11-3-5-12(6-4-11)14(16)13-7-9-15(2)10-8-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
UMYYVZBPNHLDPS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=CC=[N+](C=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)




![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
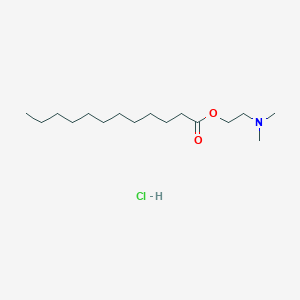
![4,4'-[(Naphthalen-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14664078.png)
